2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Description
2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound known for its diverse pharmacological effects. This compound is part of the pyrazole-bearing family, which is recognized for its potent antileishmanial and antimalarial activities .
Properties
Molecular Formula |
C23H24N6O3 |
|---|---|
Molecular Weight |
432.5g/mol |
IUPAC Name |
2-amino-4-(1,5-dimethylpyrazol-4-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C23H24N6O3/c1-13-17(12-26-27(13)4)20-16(11-24)22(25)28(14-6-5-7-15(8-14)29(31)32)18-9-23(2,3)10-19(30)21(18)20/h5-8,12,20H,9-10,25H2,1-4H3 |
InChI Key |
HRJZZERVXXXJEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |
Canonical SMILES |
CC1=C(C=NN1C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple stepsThe reaction conditions often involve the use of elemental microanalysis, FTIR, and 1H NMR techniques to verify the structure
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has significant applications in scientific research. It has been evaluated for its antileishmanial and antimalarial activities, showing superior antipromastigote activity and better inhibition effects against Plasmodium berghei . This makes it a potential pharmacophore for the development of safe and effective antileishmanial and antimalarial agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as Leishmania aethiopica and Plasmodium berghei. The compound’s antileishmanial activity is justified by molecular docking studies, which show its interaction with the Lm-PTR1 enzyme . This interaction disrupts the enzyme’s function, leading to the inhibition of the parasite’s growth.
Comparison with Similar Compounds
Similar compounds include other pyrazole-bearing derivatives that exhibit antileishmanial and antimalarial activities. For instance, hydrazine-coupled pyrazoles have been shown to have potent pharmacological effects . 2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE stands out due to its superior antipromastigote activity and better inhibition effects against Plasmodium berghei .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
